molecular formula C12H20O B087108 2-Ethyl-2-adamantanol CAS No. 14648-57-8

2-Ethyl-2-adamantanol

Cat. No.: B087108
CAS No.: 14648-57-8
M. Wt: 180.29 g/mol
InChI Key: YUBKBLFRGDNIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-adamantanol is an organic compound with the molecular formula C12H20O. It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure. This compound is characterized by its high stability and rigidity, making it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-adamantanol typically involves the reaction of adamantanone with ethylmagnesium bromide in the presence of a suitable solvent. The reaction proceeds via a Grignard reaction mechanism, where the ethyl group is introduced to the adamantanone, followed by hydrolysis to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-adamantanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Ethyl-2-adamantanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding hydrocarbon, 2-Ethyladamantane, using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the adamantane structure, forming compounds like 2-Ethyl-2-chloroadamantane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 2-Ethyl-2-adamantanone.

    Reduction: 2-Ethyladamantane.

    Substitution: 2-Ethyl-2-chloroadamantane.

Scientific Research Applications

2-Ethyl-2-adamantanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives, which are studied for their unique structural properties.

    Biology: The compound is investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.

    Medicine: Research is ongoing to explore its antiviral and antibacterial properties, leveraging the rigid structure of adamantane derivatives.

    Industry: It is used in the production of high-performance polymers and as an additive in lubricants to enhance thermal stability.

Mechanism of Action

The mechanism by which 2-Ethyl-2-adamantanol exerts its effects is primarily through its interaction with biological membranes. The rigid and bulky structure of the adamantane core allows it to embed within lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its hydroxyl group can form hydrogen bonds with various biomolecules, influencing their function and stability.

Comparison with Similar Compounds

    2-Adamantanol: Similar in structure but lacks the ethyl group, making it less bulky.

    2-Methyl-2-adamantanol: Contains a methyl group instead of an ethyl group, resulting in slightly different chemical properties.

    1-Adamantanol: The hydroxyl group is attached to a different carbon atom, leading to different reactivity and applications.

Uniqueness: 2-Ethyl-2-adamantanol stands out due to its unique combination of the adamantane core and the ethyl group, which imparts distinct physical and chemical properties. Its enhanced stability and rigidity make it particularly useful in applications requiring robust materials.

Properties

IUPAC Name

2-ethyladamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-12(13)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBKBLFRGDNIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2CC3CC(C2)CC1C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402878
Record name 2-Ethyl-2-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14648-57-8
Record name 2-Ethyl-2-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5 mL of ether was added 3.7 g (0.15 gram atom) of magnesium. To the mixture was added dropwise a solution of ethyl iodide (30 g, 0.19 mol) in ether (30 mL). The solution of ethylmagnesium iodide thus prepared was added dropwise to a solution of 2-adamantanone (20 g, 0.13 mol) in tetrahydrofuran (100 ml), and the mixture was stirred at room temperature overnight. GC analysis indicated that reduction products, i.e., 2-adamantanol and 2-ethyl-2-adamantanol were formed in 75% and 25%, respectively.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.7 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2-adamantanol
Reactant of Route 2
Reactant of Route 2
2-Ethyl-2-adamantanol
Reactant of Route 3
Reactant of Route 3
2-Ethyl-2-adamantanol
Reactant of Route 4
Reactant of Route 4
2-Ethyl-2-adamantanol
Reactant of Route 5
Reactant of Route 5
2-Ethyl-2-adamantanol
Reactant of Route 6
Reactant of Route 6
2-Ethyl-2-adamantanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.